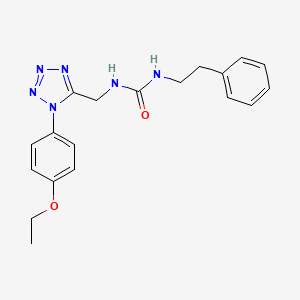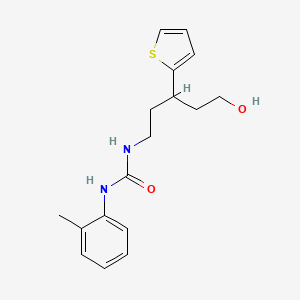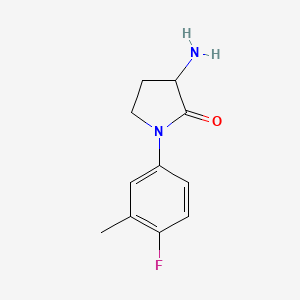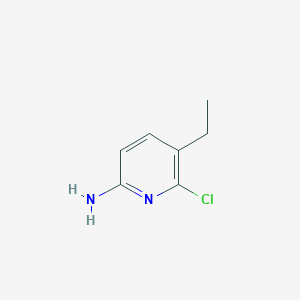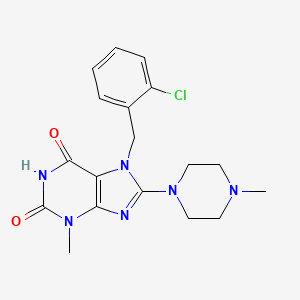
7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds were successfully synthesized in three steps with high yields . Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC 50 values ranging from 29 to 59 µM .
Synthesis Analysis
The synthesis involved a solution of 4-chloro- 7H -Pyrrolo [2,3- d ]pyrimidine and of ethyl-4-aminobenzoate in 100 mL of absolute ethanol heated under reflux for 7 h .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of halogen atoms (such as fluorine, chlorine, bromine, or iodine) in their chemical structure .Chemical Reactions Analysis
The progress of the reaction was monitored using thin-layer chromatography (TLC) .Physical and Chemical Properties Analysis
Halogen atoms are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .Applications De Recherche Scientifique
Psychotropic Potential
Research indicates that derivatives of purine-2,6-dione, including those with structural similarities to the specified compound, demonstrate significant affinity and functional activity at various serotonin receptors. These activities suggest potential for treating neuropsychiatric disorders. For example, compounds with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand profiles have shown antidepressant-like effects and anxiolytic-like activities in animal models, underscoring their relevance for psychotropic drug development (Chłoń-Rzepa et al., 2013). Such findings provide a foundation for further research into the therapeutic potential of these compounds in mood and anxiety disorders.
Analgesic and Anti-inflammatory Properties
Further research explores the analgesic and anti-inflammatory properties of purine-2,6-dione derivatives. Compounds structurally related to the target molecule have demonstrated significant pain relief and anti-inflammatory effects in vivo, offering insights into novel analgesic agents. These effects were observed to be stronger than those of reference drugs, such as acetylic acid, in certain studies, highlighting the potential for new pain management therapies (Zygmunt et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione are EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes . This binding inhibits the enzymatic activity, leading to disruption of the signaling pathways they are involved in .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature . By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and angiogenesis . This leads to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .
Orientations Futures
Analyse Biochimique
Biochemical Properties
7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These interactions are crucial for its potential as a multi-targeted kinase inhibitor, which can modulate signaling pathways involved in cell proliferation and survival.
Cellular Effects
The effects of this compound on cellular processes are profound. It induces cell cycle arrest and apoptosis in cancer cells, particularly HepG2 cells . This compound influences cell signaling pathways by increasing the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it affects gene expression and cellular metabolism, contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with target enzymes. Molecular docking studies have revealed that this compound binds to the active sites of EGFR, Her2, VEGFR2, and CDK2, similar to the well-known kinase inhibitor sunitinib . These binding interactions lead to enzyme inhibition, disruption of signaling pathways, and subsequent induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under experimental conditions, maintaining its activity over extended periods . Long-term studies have shown that it continues to exert cytotoxic effects on cancer cells, with sustained inhibition of target kinases and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity to normal tissues . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its overall biological activity . The compound’s metabolism and biotransformation are essential for understanding its pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its bioavailability and therapeutic efficacy. Understanding these transport mechanisms is crucial for developing effective delivery strategies.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and subsequent biological effects.
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-5-3-4-6-13(12)19/h3-6H,7-11H2,1-2H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZCGCWFKIXRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2578208.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B2578212.png)
![N-(4-ethoxyphenyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)
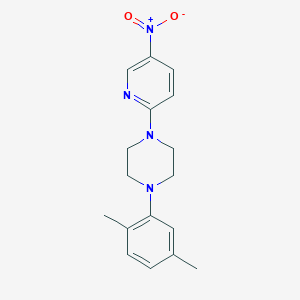

![N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2578217.png)
![N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2578218.png)

![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)
